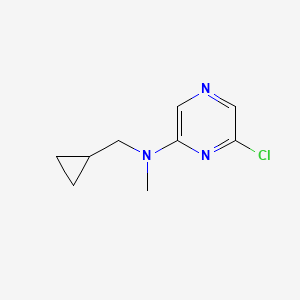

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine

Übersicht

Beschreibung

6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine is a synthetic molecule used in a variety of scientific research applications. It is a heterocyclic compound that belongs to the pyrazine family and is composed of a nitrogen atom, two carbon atoms, and a chlorine atom. This compound has been used in a variety of research areas, such as drug development, biochemical studies, and pharmacological studies. It is also used as a building block for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Diazine derivatives, including pyrazine analogs, have been extensively studied for their anticancer properties. The structural diversity of pyrazine allows for the modulation of various biological targets involved in cancer progression. For instance, certain pyrazine derivatives have been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways that control cell growth and cancer proliferation .

Antimicrobial and Antifungal Activities

The pyrazine scaffold is also associated with antimicrobial and antifungal activities. These compounds can interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Cardiovascular Therapeutics

Pyrazine derivatives have been identified as potential cardiovascular agents. They can act as antihypertensive agents by modulating blood pressure levels. Their mechanism may involve the inhibition of enzymes or receptors that regulate vascular tone and blood pressure .

Neuroprotective Effects

Research has indicated that pyrazine derivatives can have neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing the death of nerve cells or by improving nerve cell function. This application is particularly relevant for conditions such as glaucoma and diabetic neuropathy .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrazine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases. They can inhibit the production of inflammatory mediators or disrupt the signaling pathways that lead to inflammation and pain .

Antidiabetic Effects

Pyrazine derivatives have been explored for their antidiabetic effects. They may act as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism. By modulating the activity of such enzymes, they can help in the management of blood glucose levels in diabetic patients .

Wirkmechanismus

Target of Action

Related compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .

Biochemical Pathways

Related compounds have been shown to affect apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, and novel synthetic methodologies have been explored to improve druglikeness and adme-tox properties .

Result of Action

Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .

Eigenschaften

IUPAC Name |

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(6-7-2-3-7)9-5-11-4-8(10)12-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJRZRYXUFZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |

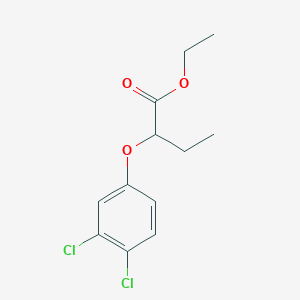

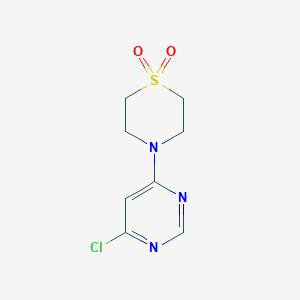

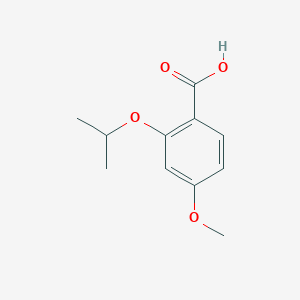

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)